4-(4,6-Dichloropyridin-2-yl)morpholine
Overview
Description
4-(4,6-Dichloropyridin-2-yl)morpholine is a chemical compound with the molecular formula C9H10Cl2N2O . It is also known as DCMP.
Synthesis Analysis
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)morpholine involves the reaction of 2,4,6-Trichloropyrimidine with morpholine . The reaction is carried out at 0 - 20℃ for 0.5 h .Molecular Structure Analysis
The molecular weight of 4-(4,6-Dichloropyridin-2-yl)morpholine is 233.09 g/mol. The InChI Key and other detailed molecular structure information are not available in the search results.Physical And Chemical Properties Analysis
4-(4,6-Dichloropyridin-2-yl)morpholine has a number of physicochemical properties. It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.16 cm/s . It has a lipophilicity Log Po/w (iLOGP) of 2.45 . Its water solubility Log S (ESOL) is -2.93 .Scientific Research Applications
Morpholine as a Pharmacophore in PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines are important in inhibiting PI3K and PIKKs, crucial for cancer therapies. Morpholine's structure enables key hydrogen bonding interactions and offers selectivity over a broader kinome, essential for targeted cancer treatments (Hobbs et al., 2019).
Synthesis of Potent Antimicrobials
2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine has been synthesized for creating potent antimicrobials, including arecoline derivatives, phendimetrazine, and polygonapholine. This synthesis is crucial for developing new antimicrobial agents (Kumar et al., 2007).
Catalyst for Suzuki–Miyaura and Sonogashira Coupling Reactions
A Pd–N-heterocyclic carbene complex, including morpholine, has been used as a catalyst in Suzuki–Miyaura and Sonogashira cross-coupling reactions. This complex demonstrates the utility of morpholine derivatives in green chemistry and industrial applications (Reddy et al., 2016).
Synthesis and Biomolecular Binding Properties
New series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines have been synthesized, revealing significant interactions with ct-DNA. These findings highlight the potential of morpholine derivatives in developing DNA-targeted therapies (Bonacorso et al., 2018).
Development of Dopamine D4 Receptor Antagonists
A series of chiral alkoxymethyl morpholine analogs have been developed as dopamine D4 receptor antagonists. These compounds have potential applications in treating neurological disorders, demonstrating morpholine's versatility in neuropsychiatric drug development (Witt et al., 2016).
Antimicrobial and Antiurease Activities of Morpholine Derivatives
Morpholine derivatives have shown activity against M. smegmatis and potent enzyme inhibition, indicating their potential in antimicrobial and enzyme inhibition applications (Bektaş et al., 2012).
Synthesis of Biologically Active Compounds
3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is a significant intermediate for synthesizing various bioactive compounds. Its synthesis and application in anticancer drug development underscore morpholine's role in medicinal chemistry (Wang et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(4,6-dichloropyridin-2-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7-5-8(11)12-9(6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAXCAUYSPNKPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732638 | |
Record name | 4-(4,6-Dichloropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,6-Dichloropyridin-2-yl)morpholine | |
CAS RN |
852333-59-6 | |
Record name | 4-(4,6-Dichloropyridin-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60732638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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